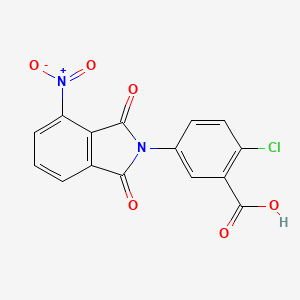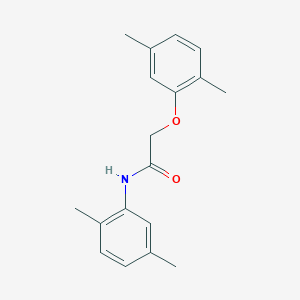![molecular formula C12H14ClN3O B5884102 1-[2-(4-Chloro-2,6-dimethylphenoxy)ethyl]-1,2,4-triazole](/img/structure/B5884102.png)
1-[2-(4-Chloro-2,6-dimethylphenoxy)ethyl]-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-Chloro-2,6-dimethylphenoxy)ethyl]-1,2,4-triazole is a synthetic organic compound characterized by the presence of a triazole ring and a chlorinated phenoxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Chloro-2,6-dimethylphenoxy)ethyl]-1,2,4-triazole typically involves the reaction of 4-chloro-2,6-dimethylphenol with ethylene oxide to form 2-(4-chloro-2,6-dimethylphenoxy)ethanol. This intermediate is then reacted with 1,2,4-triazole under suitable conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of catalysts and controlled reaction conditions is crucial to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(4-Chloro-2,6-dimethylphenoxy)ethyl]-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dechlorinated or reduced triazole derivatives.
Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield phenoxyacetic acid derivatives, while substitution reactions can produce various substituted triazoles .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As a potential antimicrobial and antifungal agent.
Materials Science: In the development of polymers and advanced materials.
Biological Research: As a tool for studying enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism by which 1-[2-(4-Chloro-2,6-dimethylphenoxy)ethyl]-1,2,4-triazole exerts its effects involves interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes involved in bacterial cell wall synthesis or disrupt fungal cell membranes. The triazole ring is known to interact with cytochrome P450 enzymes, affecting their activity .
Vergleich Mit ähnlichen Verbindungen
- 1-[2-(4-Chloro-2,6-dimethylphenoxy)ethyl]pyrrolidine
- 1-{2-[2-(4-Chloro-2,6-dimethylphenoxy)ethoxy]ethyl}pyrrolidine
Comparison: Compared to these similar compounds, 1-[2-(4-Chloro-2,6-dimethylphenoxy)ethyl]-1,2,4-triazole is unique due to the presence of the triazole ring, which imparts distinct chemical properties and biological activities. The triazole ring enhances its stability and potential for diverse applications .
Eigenschaften
IUPAC Name |
1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c1-9-5-11(13)6-10(2)12(9)17-4-3-16-8-14-7-15-16/h5-8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTKGJOKVIJPNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCN2C=NC=N2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2-chlorobenzyl)-4-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5884020.png)
![N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]acetamide](/img/structure/B5884030.png)
![5-(4-chlorophenyl)-N-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5884036.png)



![1-(2-Phenylethyl)-3-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}urea](/img/structure/B5884059.png)
![N-{[4-(propanoylamino)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B5884070.png)

![5'-chloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5884078.png)
![METHYL 2-(4-PHENYLBUTANAMIDO)-4H,5H-NAPHTHO[2,1-B]THIOPHENE-1-CARBOXYLATE](/img/structure/B5884083.png)
![N-cyclohexyl-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5884090.png)

![2-(4-hydroxy-2-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5884104.png)
